molecular formula C9H13NO B2621305 3-(2-Methylpyridin-4-yl)propan-1-ol CAS No. 109942-70-3

3-(2-Methylpyridin-4-yl)propan-1-ol

Cat. No.: B2621305
CAS No.: 109942-70-3
M. Wt: 151.209
InChI Key: UMXAJVQJBCZNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-4-yl)propan-1-ol typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with 3-chloropropanol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Methylpyridin-4-yl)propanal or 3-(2-Methylpyridin-4-yl)propanoic acid.

    Reduction: 3-(2-Methylpyridin-4-yl)propanamine.

    Substitution: 3-(2-Methylpyridin-4-yl)propyl chloride or 3-(2-Methylpyridin-4-yl)propyl bromide.

Scientific Research Applications

3-(2-Methylpyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. In drug development, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyridin-3-yl)propan-1-ol: Similar structure but with the methyl group at a different position on the pyridine ring.

    3-(2-Ethylpyridin-4-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    3-(2-Methylpyridin-4-yl)butan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

3-(2-Methylpyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group on the propyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-methylpyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-7-9(3-2-6-11)4-5-10-8/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXAJVQJBCZNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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